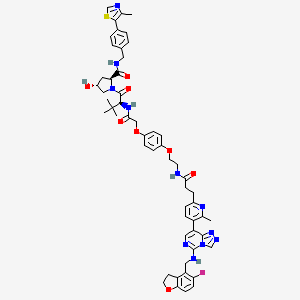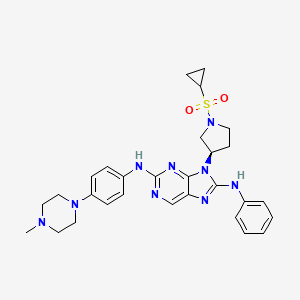
Mdm2-IN-1
Overview
Description
MDM2-IN-1 is a synthetic compound designed to inhibit the interaction between the murine double minute 2 (MDM2) protein and the tumor suppressor protein p53. This interaction is crucial in regulating the cell cycle and apoptosis, making this compound a significant compound in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MDM2-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the manufacturer. the general approach involves the use of organic solvents, catalysts, and controlled temperature and pressure conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for yield, purity, and cost-effectiveness. The compound is then purified using techniques such as crystallization, chromatography, and recrystallization .
Chemical Reactions Analysis
Types of Reactions
MDM2-IN-1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds .
Scientific Research Applications
MDM2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the MDM2-p53 interaction and its inhibition.
Biology: Helps in understanding the role of MDM2 in cell cycle regulation and apoptosis.
Medicine: Investigated as a potential therapeutic agent for cancers that involve the overexpression of MDM2.
Industry: Utilized in the development of new cancer therapies and diagnostic tools.
Mechanism of Action
MDM2-IN-1 exerts its effects by binding to the MDM2 protein, thereby preventing its interaction with the p53 protein. This inhibition stabilizes p53, leading to the activation of p53 target genes, cell cycle arrest, and apoptosis in tumor cells with wild-type p53 status. The compound also has immune-modulatory effects, enhancing the anti-tumor immune response .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to MDM2-IN-1, including:
RG7112: A small-molecule inhibitor of the MDM2-p53 interaction.
Idasanutlin (RG7388): Another potent MDM2 inhibitor.
AMG-232: Known for its high affinity for MDM2.
APG-115: A novel MDM2 inhibitor with promising preclinical results.
Uniqueness
This compound is unique in its dual mechanism of action, combining direct tumor cell targeting with immune-modulatory effects. This makes it a promising candidate for combination therapies with immune checkpoint inhibitors .
Properties
InChI |
InChI=1S/C23H21Cl2FN2O3/c24-12-7-8-14-16(11-12)27-21(31)23(14)17(13-5-4-6-15(25)18(13)26)19(20(29)30)28-22(23)9-2-1-3-10-22/h4-8,11,17,19,28H,1-3,9-10H2,(H,27,31)(H,29,30)/t17-,19+,23+/m0/s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQQZEPFAYBPYQU-GEQKSPFYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)C3(C(C(N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(CC1)[C@@]3([C@H]([C@@H](N2)C(=O)O)C4=C(C(=CC=C4)Cl)F)C5=C(C=C(C=C5)Cl)NC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21Cl2FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


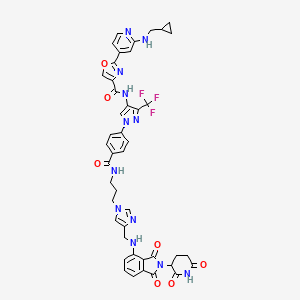


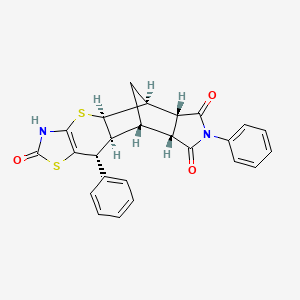
![(3aR,5S,6S,7R,7aR)-5-(difluoromethyl)-2-(ethylamino)-5,6,7,7a-tetrahydro-3aH-pyrano[3,2-d]thiazole-6,7-diol](/img/structure/B8103518.png)
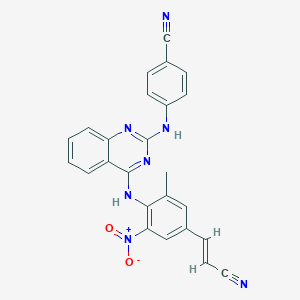
![sodium;[(4aR,6R,7R,7aR)-6-[2-(butanoylamino)-6-oxo-3H-purin-9-yl]-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] butanoate](/img/structure/B8103535.png)


![ethyl (5Z)-2-(7-methoxy-3,4-dihydro-1H-isoquinolin-2-yl)-4-oxo-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)furan-3-carboxylate](/img/structure/B8103545.png)
